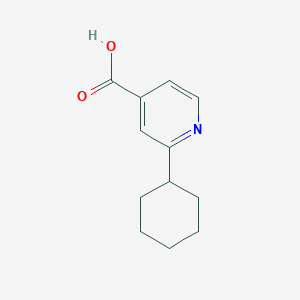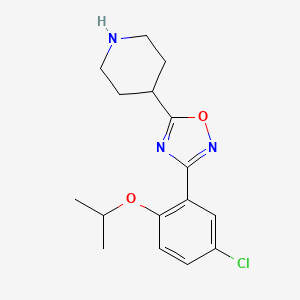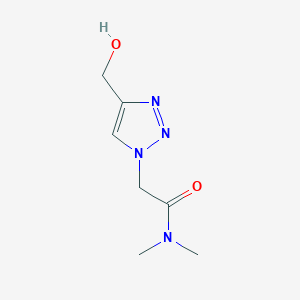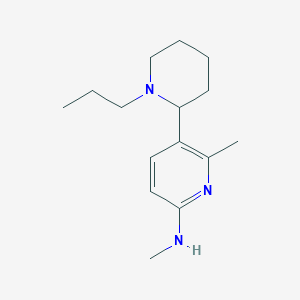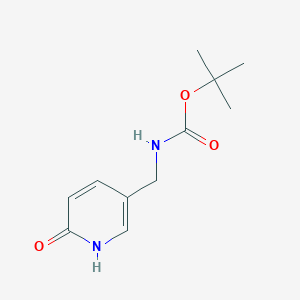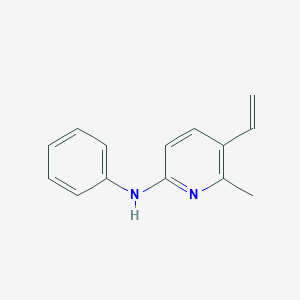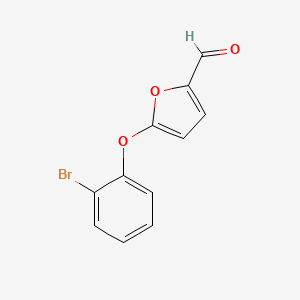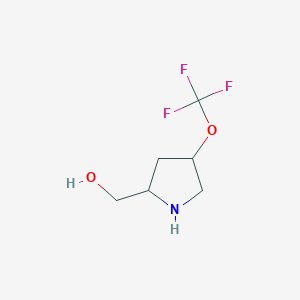
(4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethoxy group and a hydroxymethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol typically involves the introduction of the trifluoromethoxy group and the hydroxymethyl group onto a pyrrolidine ring. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Starting from a pyrrolidine derivative, the trifluoromethoxy group can be introduced via nucleophilic substitution reactions.
Reduction: The hydroxymethyl group can be introduced by reducing a corresponding carbonyl compound, such as an aldehyde or ketone.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, potentially forming different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
(4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol may have applications in various fields, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mécanisme D'action
The mechanism of action for (4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biological pathways, or affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxy-pyrrolidin-2-yl)-methanol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(4-Fluoromethoxy-pyrrolidin-2-yl)-methanol: Similar structure but with a fluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H10F3NO2 |
|---|---|
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
[4-(trifluoromethoxy)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)12-5-1-4(3-11)10-2-5/h4-5,10-11H,1-3H2 |
Clé InChI |
GHCDSGXJFALSBD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1CO)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11806624.png)
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)
![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11806634.png)
![N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11806638.png)
